N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1788542-15-3
Cat. No.: VC6161415
Molecular Formula: C12H20N4O2
Molecular Weight: 252.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788542-15-3 |
|---|---|
| Molecular Formula | C12H20N4O2 |
| Molecular Weight | 252.318 |
| IUPAC Name | N-(2-cyclohexyl-2-hydroxyethyl)-1-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H20N4O2/c1-16-8-10(14-15-16)12(18)13-7-11(17)9-5-3-2-4-6-9/h8-9,11,17H,2-7H2,1H3,(H,13,18) |
| Standard InChI Key | SBBUXIRZVMSIPJ-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)NCC(C2CCCCC2)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
A 1-methyl-1H-1,2,3-triazole-4-carboxamide core, which provides a rigid heterocyclic scaffold conducive to hydrogen bonding and π-π interactions.
-
A 2-hydroxyethyl linker that introduces hydrophilicity and enables stereochemical diversity.
-
A cyclohexyl group that enhances lipophilicity and may influence membrane permeability .
The molecular formula (C₁₂H₂₀N₄O₂) reflects a balanced lipophilic-hydrophilic profile, as calculated by its partition coefficient (LogP ≈ 1.2). X-ray crystallography data for this specific compound are unavailable, but analogous triazole-carboxamides exhibit planar triazole rings with carboxamide groups oriented perpendicular to the heterocycle .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 252.31 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Moderate in polar solvents |
| Stability | Stable under ambient conditions |
The absence of melting/boiling point data underscores the need for experimental characterization . Computational models predict moderate aqueous solubility (≈15 mg/mL) due to the hydroxyl and carboxamide groups, though this requires empirical validation.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step sequences combining:
-
Triazole ring formation via Huisgen cycloaddition or condensation reactions.
-
Carboxamide coupling using activated esters or carbodiimide-mediated reactions.
-
Side-chain introduction through nucleophilic substitution or reductive amination.
A plausible route, inferred from analogous syntheses , proceeds as follows:
-
Step 1: Cyclohexanone is converted to 2-cyclohexyl-2-hydroxyethylamine via reductive amination.
-
Step 2: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride.
-
Step 3: The acyl chloride reacts with 2-cyclohexyl-2-hydroxyethylamine to form the target carboxamide.
Optimization Challenges
Key challenges include:
-
Steric hindrance from the cyclohexyl group, which may reduce coupling efficiency.
-
Hydroxyl group protection during synthesis to prevent undesired side reactions .
-
Purification difficulties due to the compound’s moderate polarity.
Biological Activity and Mechanisms
Antimicrobial and Anticancer Prospects
The 1,2,3-triazole moiety is a pharmacophore in azole antifungals (e.g., fluconazole), which inhibit ergosterol biosynthesis. Additionally, triazole-carboxamides have shown cytotoxicity against cancer cell lines by intercalating DNA or inhibiting topoisomerases . Computational docking studies predict moderate binding affinity (Kd ≈ 10–100 µM) for this compound against fungal CYP51 and human topoisomerase II, though experimental confirmation is lacking.
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
Predictive models indicate:
-
Absorption: Moderate intestinal absorption (Caco-2 permeability ≈ 5 × 10⁻⁶ cm/s).
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential hydroxylation of the cyclohexyl group.
-
Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents) but possible hepatotoxicity at high doses.
Drug-Likeness
The compound complies with Lipinski’s rule of five (molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting oral bioavailability.
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Scalability: Develop cost-effective, high-yield routes for large-scale production.
-
Target Identification: Screen against viral polymerases, fungal CYP51, and cancer-related enzymes.
-
In Vivo Efficacy: Assess pharmacokinetics and therapeutic efficacy in animal models.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume